renieramycin M
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Overview
Description
renieramycin M is a natural product found in Jorunna funebris with data available.
Scientific Research Applications
Antiepileptogenic Potential
Research into antiseizure drugs and agents targeting novel molecular pathways highlights the ongoing efforts to find effective antiepileptogenic treatments. Although Renieramycin M was not directly mentioned, the exploration of diverse therapies in preclinical models suggests a broad interest in compounds that could modify disease progression or mitigate the severity of epileptic disorders (Kaminski, Rogawski, & Klitgaard, 2014).
Antitumor Applications
The role of the renin-angiotensin system in cancer progression, as discussed in studies on metastatic renal cell carcinoma, presents an interesting context for this compound research. While this compound specifically was not the focus, the investigation into angiotensin system inhibitors and their impact on survival outcomes opens up discussions on the potential anticancer properties of related compounds (McKay et al., 2015).
Immunomodulatory Effects
The paradoxical aspects of rapamycin in transplantation, which can both suppress and stimulate immune responses under different conditions, offer a framework for studying this compound's immunomodulatory potential. Although this compound was not directly studied, the findings on rapamycin provide a valuable reference for understanding how similar compounds might influence immune regulation (Ferrer, Araki, & Ford, 2011).
Properties
Molecular Formula |
C31H33N3O8 |
---|---|
Molecular Weight |
575.6 g/mol |
IUPAC Name |
[(1R,2S,10R,12R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C31H33N3O8/c1-8-13(2)31(39)42-12-21-22-16(25(35)14(3)29(40-6)27(22)37)10-19-24-23-17(26(36)15(4)30(41-7)28(23)38)9-18(33(24)5)20(11-32)34(19)21/h8,18-21,24H,9-10,12H2,1-7H3/b13-8-/t18-,19-,20-,21-,24-/m0/s1 |
InChI Key |
QOGBZZDZYZICFV-NZDGDHNMSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC[C@H]1C2=C(C[C@@H]3N1[C@H]([C@@H]4CC5=C([C@H]3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C |
Canonical SMILES |
CC=C(C)C(=O)OCC1C2=C(CC3N1C(C4CC5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C |
Synonyms |
renieramycin M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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